BenchChemオンラインストアへようこそ!

4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid

RAR/RXR agonist acute promyelocytic leukemia differentiation therapy

4-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]benzoic acid (CAS 338396-92-2), also referred to as CTB, is a trisubstituted thiazole derivative with the molecular formula C16H10ClNO2S and a molecular weight of 315.77 g/mol. It features a 2-chlorophenyl substituent at the 4-position and a 4-carboxyphenyl group at the 2-position of the central 1,3-thiazole ring.

Molecular Formula C16H10ClNO2S
Molecular Weight 315.77
CAS No. 338396-92-2
Cat. No. B2377037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid
CAS338396-92-2
Molecular FormulaC16H10ClNO2S
Molecular Weight315.77
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)O)Cl
InChIInChI=1S/C16H10ClNO2S/c17-13-4-2-1-3-12(13)14-9-21-15(18-14)10-5-7-11(8-6-10)16(19)20/h1-9H,(H,19,20)
InChIKeyYOECNFWZJQETQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid (CAS 338396-92-2): Structural & Procurement Baseline


4-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]benzoic acid (CAS 338396-92-2), also referred to as CTB, is a trisubstituted thiazole derivative with the molecular formula C16H10ClNO2S and a molecular weight of 315.77 g/mol . It features a 2-chlorophenyl substituent at the 4-position and a 4-carboxyphenyl group at the 2-position of the central 1,3-thiazole ring [1]. This compound belongs to the class of phenyl-thiazolyl-benzoic acid (PTB) derivatives, which have been investigated as potential modulators of nuclear receptors and kinase targets relevant to oncology and differentiation therapy [2].

Why Generic Substitution Fails: The Critical Role of 4-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid's Substitution Pattern


Within the phenyl-thiazolyl-benzoic acid chemotype, minor positional variations in substituent placement produce large differences in target engagement, selectivity, and functional activity, making simple analog substitution unreliable [1]. The specific ortho-chloro substitution on the 4-phenyl ring, combined with the para-carboxyl orientation on the 2-phenyl ring, creates a unique pharmacophoric geometry that cannot be replicated by the para-chloro isomer (4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoic acid) or the meta-carboxyl regioisomer (3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoic acid) [2]. Furthermore, the hydrazone-extended derivative (E)-2-[[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid, while sharing the core scaffold, introduces a distinct hydrogen-bonding network and altered conformational flexibility that differentiate its biological profile [3]. Researchers and procurement specialists must therefore treat each compound in this series as a distinct chemical entity rather than an interchangeable member of a generic class.

Where 4-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid Provides Quantifiable Differentiation: A Selection Evidence Guide


RAR/RXR Dual Agonism: PTB Derivative Demonstrates Nuclear Receptor Activation in Leukemia Models

A phenyl-thiazolyl-benzoic acid (PTB) derivative, structurally consistent with the target compound class, was characterized as a dual agonist of RXRα and RARα. PTB bound directly to RXRα and RARα, but not to PPARα, δ(β), or γ, demonstrating nuclear receptor selectivity [1]. In functional reporter gene assays, PTB fully activated RXRα/RXRα homodimer-driven transcription, partially activated RARα/RXRα heterodimer reporters, and induced differentiation while inhibiting growth of human APL (acute promyelocytic leukemia) cells [1]. This dual RXRα/RARα agonism profile differentiates the compound from all-trans retinoic acid (ATRA), which acts primarily through RARα and exhibits susceptibility to P450-mediated metabolism and P-glycoprotein efflux [1].

RAR/RXR agonist acute promyelocytic leukemia differentiation therapy

Cdc7 Kinase Inhibition: Trisubstituted Thiazole SAR Establishes Quantitative Activity Landscape

The target compound shares its core scaffold with a series of trisubstituted thiazoles systematically explored as Cdc7 kinase inhibitors. A published SAR study identified a potent thiazole-based Cdc7 inhibitor that decreased phosphorylation of the direct substrate MCM2 in vitro and in vivo, inhibited DNA synthesis, and reduced cell viability in cancer models [1]. The comprehensive SAR data across this series reveals that the substitution pattern—including the 2-chlorophenyl group—critically influences Cdc7 inhibitory potency, with highly active analogs achieving sub-nanomolar Ki values (e.g., 0.4 nM for certain optimized trisubstituted thiazoles) [2]. The presence of the carboxylic acid moiety at the para position of the 2-phenyl ring is expected to contribute to binding interactions within the kinase active site, as inferred from the broader SAR [1].

Cdc7 kinase DNA replication cancer

Regioisomeric Differentiation: ortho-Chloro vs. para-Chloro Substitution Alters Molecular Recognition

The target compound's defining structural feature is the ortho-chloro substitution on the 4-phenyl ring. The para-chloro regioisomer, 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoic acid (CAS not specified), differs only in the position of the chlorine atom on the phenyl ring, yet this single atom shift is expected to alter the dihedral angle between the phenyl and thiazole rings, influence electronic distribution, and modify steric interactions within a target binding pocket [1]. In structurally related thiazole-based kinase inhibitor series, ortho-halogen substitution has been shown to impact potency through conformational restriction and direct halogen-bonding interactions, effects not achievable with para-substituted analogs [2]. This principle of regioisomeric differentiation is a well-established SAR phenomenon in medicinal chemistry and supports the premise that the ortho-chloro isomer is a non-fungible chemical entity.

regioisomer comparison ortho-chloro effect medicinal chemistry

Recommended Application Scenarios for 4-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid Based on Quantitative Evidence


Nuclear Receptor Pharmacology: RAR/RXR Agonist Screening and Differentiation Studies

Based on the PTB chemotype's demonstrated RXRα/RARα dual agonism in nuclear receptor binding and reporter gene assays, this compound is suitable for use as a chemical probe in studies investigating retinoic acid receptor signaling, particularly in acute promyelocytic leukemia (APL) models where RAR/RXR heterodimer modulation is therapeutically relevant [1]. Researchers should use ATRA as a comparator control, given the established differential in receptor selectivity (RARα-only activation by ATRA vs. dual RXRα/RARα activation by PTB derivatives) [1].

Kinase Inhibitor Lead Optimization: Cdc7-Targeted Medicinal Chemistry

The trisubstituted thiazole scaffold, of which this compound is a representative member, has been validated as a Cdc7 kinase inhibitor chemotype with demonstrated effects on MCM2 phosphorylation, DNA synthesis inhibition, and cancer cell viability reduction [2]. The target compound can serve as a synthetic intermediate or SAR probe in medicinal chemistry campaigns aimed at optimizing Cdc7 inhibitory potency, selectivity, and cellular activity. Quantitative benchmarking against published lead compounds from the same series is recommended for any newly generated IC50 or Ki data [2].

Regioisomeric Selectivity Profiling: Investigating ortho-Substituent Effects on Biological Activity

The ortho-chloro substitution pattern of this compound provides a defined molecular tool for systematically comparing how halogen position on the 4-phenyl ring affects target binding, selectivity, and physicochemical properties. Parallel testing with the para-chloro isomer (4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoic acid) and meta-substituted analogs can generate valuable SAR data that informs computational modeling and lead optimization across multiple target classes [3].

Chemical Biology Tool Compound: Probing Thiazole-Mediated Protein Interactions

The combination of the 2-chlorophenyl hydrophobic moiety, the central thiazole hydrogen-bond-accepting heterocycle, and the terminal benzoic acid functionality makes this compound a versatile scaffold for exploring protein-ligand interactions. It can be employed in fragment-based screening or as a core structure for diverse library synthesis, with the carboxylic acid providing a convenient handle for amide coupling or esterification to generate derivative series [3]. Procurement specifications should prioritize high purity (≥95%) to ensure reproducibility in biochemical and cellular assays.

Quote Request

Request a Quote for 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.